1,3-Dibromo-5-dodecylbenzene

Catalog No.
S881456
CAS No.
231606-27-2
M.F
C18H28Br2
M. Wt
404.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-dodecylbenzene

CAS Number

231606-27-2

Product Name

1,3-Dibromo-5-dodecylbenzene

IUPAC Name

1,3-dibromo-5-dodecylbenzene

Molecular Formula

C18H28Br2

Molecular Weight

404.2 g/mol

InChI

InChI=1S/C18H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15H,2-12H2,1H3

InChI Key

LBSQLYHNNHYVBN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br
  • Organic Synthesis

    The presence of two bromine atoms (Br) on the benzene ring makes 1,3-Dibromo-5-Dodecylbenzene a potential intermediate in organic synthesis. Bromine atoms can be readily substituted for other functional groups, allowing researchers to create new molecules with specific properties [].

  • Material Science

    The dodecyl group (C12H25) is a long, hydrocarbon chain that can impart hydrophobic (water-repelling) properties. This characteristic makes 1,3-Dibromo-5-Dodecylbenzene a candidate for research in developing water-resistant coatings, lubricants, or self-assembling materials [].

  • Biomedical Research

    Dodecylbenzene derivatives have been explored for their potential antibacterial properties []. However, there's no current research specifically investigating 1,3-Dibromo-5-Dodecylbenzene in this field.

1,3-Dibromo-5-dodecylbenzene is an organic compound with the molecular formula C18H28Br2C_{18}H_{28}Br_{2} and a molar mass of approximately 404.22 g/mol. This compound features a dodecyl group (a long-chain alkyl group) attached to a benzene ring that has two bromine atoms substituted at the 1 and 3 positions. It is characterized by its melting point of approximately 53°C and is typically stored at room temperature .

The presence of bromine atoms in its structure imparts notable chemical reactivity, making it useful in various synthetic applications. The dodecyl group enhances its hydrophobic properties, which can influence its behavior in biological systems and its interaction with other compounds.

Currently, there is no scientific literature available on the mechanism of action of 1,3-Dibromo-5-dodecylbenzene in any biological system.

Since information on 1,3-Dibromo-5-dodecylbenzene is limited, it is advisable to handle it with caution assuming the following potential hazards:

  • Skin and eye irritant: Bromide salts can cause irritation upon contact.
  • Suspected endocrine disruptor: Aromatic bromides have been linked to potential endocrine disruption in some studies []. Further research is needed to confirm this for 1,3-Dibromo-5-dodecylbenzene specifically.

Specific data on toxicity, flammability, etc. is not available.

Safety recommendations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Handle the compound in a well-ventilated fume hood.
  • Follow proper disposal procedures for organic waste.
Typical of aromatic bromides. These include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles under certain conditions, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The compound can undergo further electrophilic substitutions due to the electron-withdrawing nature of the bromine substituents.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions with organometallic reagents, allowing for the formation of more complex molecules.

1,3-Dibromo-5-dodecylbenzene can be synthesized through several methods:

  • Bromination of Dodecylbenzene: The most straightforward method involves the bromination of dodecylbenzene using bromine or a brominating agent like N-bromosuccinimide under controlled conditions to ensure selective substitution at the 1 and 3 positions.
  • Electrophilic Aromatic Substitution: This method utilizes an electrophilic aromatic substitution mechanism where dodecylbenzene is treated with a brominating agent in the presence of a catalyst to facilitate regioselective bromination.

1,3-Dibromo-5-dodecylbenzene has potential applications in:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Its unique properties may be explored in developing surfactants or additives for polymers.
  • Biological Research: Due to its structural characteristics, it could be investigated for potential biological activities or as a probe in biochemical assays.

Interaction studies involving 1,3-dibromo-5-dodecylbenzene are crucial for understanding its behavior in biological systems. Preliminary studies suggest that similar compounds may interact with cellular membranes or proteins, influencing membrane fluidity or protein function. Investigations into its cytotoxicity and environmental impact are also essential for assessing safety and efficacy in practical applications .

1,3-Dibromo-5-dodecylbenzene shares similarities with various other dibrominated aromatic compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1,3-Dibromo-5-methylbenzeneC7H6Br2C_7H_6Br_2Smaller size; used in organic synthesis
1,3-Dibromo-5-ethylbenzeneC8H8Br2C_8H_8Br_2Similar reactivity; shorter alkyl chain
1-Bromo-4-dodecylbenzeneC18H29BrC_{18}H_{29}BrDifferent substitution pattern; potential applications in surfactants

Uniqueness

The uniqueness of 1,3-dibromo-5-dodecylbenzene lies primarily in its long dodecyl chain, which enhances hydrophobic interactions compared to shorter alkyl chains found in similar compounds. This property may influence its solubility and interaction with biological membranes differently than those with shorter alkyl groups.

XLogP3

9.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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